molecular formula C7H3BrClFO B1333830 2-Bromo-4-fluorobenzoyl chloride CAS No. 95383-36-1

2-Bromo-4-fluorobenzoyl chloride

Cat. No. B1333830
CAS RN: 95383-36-1
M. Wt: 237.45 g/mol
InChI Key: AXZRUTPBQMAWLP-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzoyl chloride is a halogenated aromatic compound that is structurally related to several other compounds studied in the literature. Although the specific compound of interest is not directly examined in the provided papers, insights can be drawn from closely related compounds such as 4-fluorobenzoyl chloride, 2-fluorobenzoyl chloride, and others that have been synthesized and characterized. These compounds are of interest due to their potential applications in organic synthesis and material science .

Synthesis Analysis

The synthesis of halogenated benzoyl chlorides and related compounds often involves halogenation reactions, as seen in the synthesis of 3-Bromo-2-fluorobenzoic acid, which was synthesized from 2-amino-6-fluorobenzonitrile through a series of reactions including bromination and hydrolysis . Similarly, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through bromodeboronation of aryl boronic acids, demonstrating the versatility of halogenation reactions in the synthesis of such compounds . These methods highlight the potential synthetic routes that could be applied to the synthesis of 2-Bromo-4-fluorobenzoyl chloride, although the specific conditions and reagents may differ.

Molecular Structure Analysis

The molecular structure of halogenated benzoyl chlorides is characterized by the presence of non-planar conformers, as seen in the gas phase molecular structures of 2-fluorobenzoyl chloride and its chloro and bromo analogs . These molecules exhibit two stable non-planar conformers, anti and gauche, with the anti conformer being the lower energy state. The presence of halogen atoms influences the molecular geometry, bond distances, and planarity, which are important factors in determining the reactivity and physical properties of the compound .

Chemical Reactions Analysis

Halogenated benzoyl chlorides are reactive intermediates that can participate in various chemical reactions. For instance, the title compound N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide was synthesized from 4-fluorobenzoyl chloride, indicating the reactivity of such compounds in amide bond formation . The presence of both bromo and fluoro substituents on the benzoyl chloride moiety would likely influence the reactivity, making 2-Bromo-4-fluorobenzoyl chloride a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoyl chlorides are influenced by the nature and position of the halogen substituents. For example, the crystallization pathway of 4-fluorobenzoyl chloride was studied, revealing the formation of a new crystalline form when quenched with liquid nitrogen . The gas phase studies of 2-fluorobenzoyl chloride and its analogs provide insights into the bond distances and conformational preferences, which are critical for understanding the physical properties such as melting points, boiling points, and solubilities . These properties are essential for the practical application and handling of the compound in various chemical processes.

Scientific Research Applications

Molecular Structure Analysis

The gas-phase molecular structures and conformational compositions of halobenzoyl chlorides, including compounds similar to 2-Bromo-4-fluorobenzoyl chloride, have been studied using gas electron diffraction and theoretical calculations. This research helps understand the electronic structure and reactivity of such compounds in various chemical processes (Johansen, Dahl, & Hagen, 2013).

Crystallization Studies

Studies on crystallization pathways of related compounds, like 4-Fluorobenzoyl chloride, can provide insights into the crystalline forms of 2-Bromo-4-fluorobenzoyl chloride and its potential applications in material science and pharmaceuticals (Dikundwar & Row, 2014).

Synthesis of Complex Molecules

2-Bromo-4-fluorobenzoyl chloride can be a precursor in synthesizing complex molecules. For instance, its reaction with 2-amino-3-bromo-1,4-naphthoquinone leads to compounds with specific molecular arrangements, useful in studying molecular interactions and designing new materials or pharmaceuticals (Akinboye et al., 2009).

Solvolysis and Reaction Kinetics

The solvolysis (chemical decomposition by reaction with a solvent) of benzoyl halides, including those structurally related to 2-Bromo-4-fluorobenzoyl chloride, has been studied to understand their reaction mechanisms and kinetics. This research is crucial for optimizing industrial chemical processes (Park, Rhu, Kyong, & Kevill, 2019).

Novel Synthetic Applications

2-Bromo-4-fluorobenzoyl chloride can be involved in unique synthetic routes, such as the halodeboronation of aryl boronic acids, demonstrating its versatility in organic synthesis (Szumigala, Devine, Gauthier, & Volante, 2004).

Exploration in Medicinal Chemistry

Its derivatives can be used in the synthesis of complex organic compounds with potential applications in medicinal chemistry. For example, the synthesis of benzamide compounds from 2-Bromo-4-fluorobenzoyl chloride-like precursors could lead to new pharmaceuticals (Leng et al., 2018).

Safety and Hazards

2-Bromo-4-fluorobenzoyl chloride is classified as dangerous. It causes severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

Mechanism of Action

Target of Action

2-Bromo-4-fluorobenzoyl chloride is primarily used as a laboratory chemical It can react with various organic compounds in chemical reactions, serving as a reagent .

Mode of Action

As a benzoyl chloride derivative, 2-Bromo-4-fluorobenzoyl chloride can participate in various organic reactions. For example, it can undergo Friedel-Crafts acylation, a type of electrophilic aromatic substitution reaction . The compound’s mode of action is largely determined by the specific chemical context and the reactants it is combined with.

Pharmacokinetics

It is known to be a corrosive material that can cause severe skin burns and eye damage . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties would likely be influenced by these corrosive properties.

Result of Action

The results of 2-Bromo-4-fluorobenzoyl chloride’s action are highly context-dependent. In a chemical reaction, it can facilitate the formation of new compounds. If improperly handled, it can cause burns and eye damage .

Action Environment

The action of 2-Bromo-4-fluorobenzoyl chloride can be influenced by various environmental factors. For instance, it is known to react with water or moist air . Therefore, the compound’s action, efficacy, and stability can be significantly affected by humidity and other environmental conditions.

properties

IUPAC Name

2-bromo-4-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZRUTPBQMAWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382598
Record name 2-bromo-4-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluorobenzoyl chloride

CAS RN

95383-36-1
Record name 2-Bromo-4-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95383-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-4-fluorobenzoic acid (1.533 g, 7 mmol, commercially available from e.g. Sigma-Aldrich, Apollo or Fluorochem) in dichloromethane (DCM) (40 mL) was cooled to 0° C., before oxalyl chloride (0.674 mL, 7.70 mmol) and a few drops of DMF (cat.) were added. The solution was then stirred under argon for 3 hours. The solvent was then evaporated in vacuo and the remaining residue was azeotroped with toluene (2×20 mL) to yield the product in 1.645 g.
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Synthesis routes and methods II

Procedure details

A suspension of 2-bromo-4-fluorobenzoic acid (6.87 g, 31.37 mmol) in dichloromethane (70 mL) containing a few drops of dimethylformamide was treated dropwise under nitrogen with a 2M solution of oxalyl chloride in dichloromethane (1.16 equivalents). After gas evolution subsided, the reaction mixture was refluxed for an additional 25 minutes and then the solution was evaporated to dryness in vacuo. The crude acid chloride was used as such in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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